molecular formula C17H13F2NO3 B2688621 N-(2,6-difluorobenzyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1206999-27-0

N-(2,6-difluorobenzyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2688621
CAS No.: 1206999-27-0
M. Wt: 317.292
InChI Key: BBLZFSRZWVYLDL-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-7-methoxybenzofuran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran core substituted with a methoxy group at the 7th position and a carboxamide group linked to a 2,6-difluorobenzyl moiety. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Scientific Research Applications

N-(2,6-difluorobenzyl)-7-methoxybenzofuran-2-carboxamide has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques to ensure high-quality production at a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit specific enzymes by binding to their active sites or alter receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-difluorobenzyl)-7-methoxybenzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core with a 2,6-difluorobenzyl moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3/c1-22-14-7-2-4-10-8-15(23-16(10)14)17(21)20-9-11-12(18)5-3-6-13(11)19/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLZFSRZWVYLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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